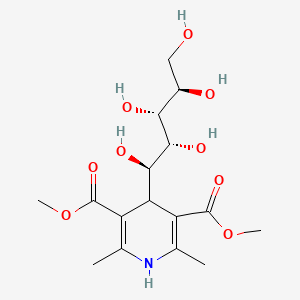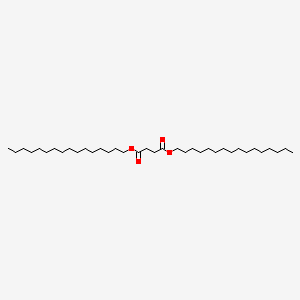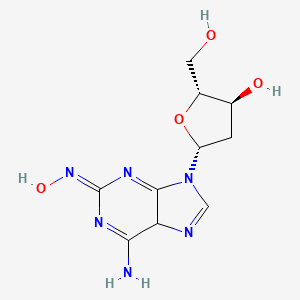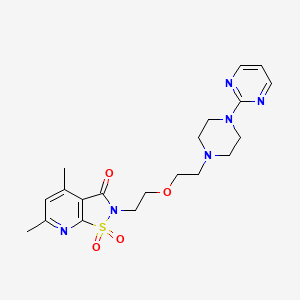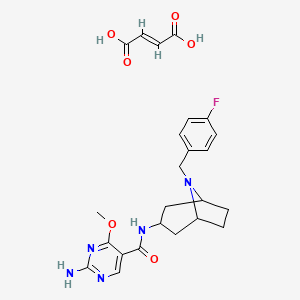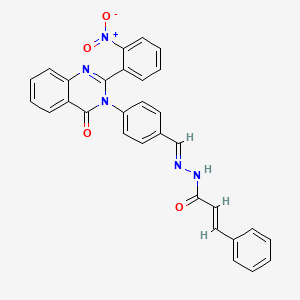
2-Propenoic acid, 3-phenyl-, ((4-(2-(2-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3-phenyl-, ((4-(2-(2-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinyl group, a phenyl group, and a nitrophenyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-phenyl-, ((4-(2-(2-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide typically involves multiple steps. The initial step often includes the preparation of the quinazolinyl intermediate, followed by the introduction of the phenyl and nitrophenyl groups through various organic reactions. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-phenyl-, ((4-(2-(2-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinyl derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
2-Propenoic acid, 3-phenyl-, ((4-(2-(2-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various organic compounds and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-phenyl-, ((4-(2-(2-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitrophenyl group, in particular, may play a crucial role in its mechanism of action by interacting with cellular components and disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 3-phenyl-, ((4-(2-(2-nitrophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide
- 2-Propenoic acid, 3-phenyl-, ((4-(2-(2-aminophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide
- 2-Propenoic acid, 3-phenyl-, ((4-(2-(2-hydroxyphenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
132785-16-1 |
|---|---|
Molecular Formula |
C30H21N5O4 |
Molecular Weight |
515.5 g/mol |
IUPAC Name |
(E)-N-[(E)-[4-[2-(2-nitrophenyl)-4-oxoquinazolin-3-yl]phenyl]methylideneamino]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C30H21N5O4/c36-28(19-16-21-8-2-1-3-9-21)33-31-20-22-14-17-23(18-15-22)34-29(25-11-5-7-13-27(25)35(38)39)32-26-12-6-4-10-24(26)30(34)37/h1-20H,(H,33,36)/b19-16+,31-20+ |
InChI Key |
NQMCHOPELBBZGF-CRATXFOMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/N=C/C2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NN=CC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


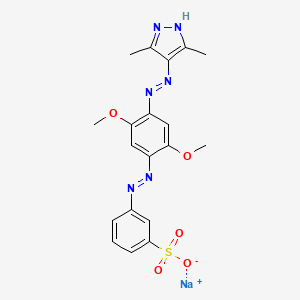
![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione](/img/structure/B12711303.png)
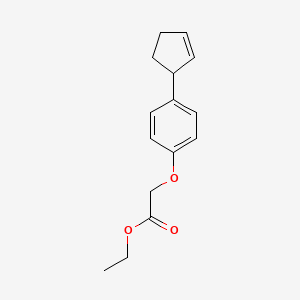
![N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide](/img/structure/B12711333.png)

![Ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro9-(trifluoromethyl)decyl] phosphate](/img/structure/B12711344.png)

